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Compound of Interest

Compound Name: Bromperidol

Cat. No.: B1667933

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, structurally and
pharmacologically similar to haloperidol.[1] It is primarily utilized in the management of
schizophrenia and other psychotic disorders.[2][3] Discovered in 1966, bromperidol exerts its
therapeutic effects predominantly through the antagonism of dopamine D2 receptors in the
central nervous system.[3][4] This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of
bromperidol, intended for professionals in the fields of scientific research and drug
development.

Chemical Structure and Identifiers

Bromperidol is chemically identified as 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-
fluorophenyl)butan-1-one.[5] Its chemical structure is characterized by a butyrophenone moiety
linked to a piperidine ring, which in turn is substituted with a bromophenyl and a hydroxyl

group.

Table 1: Chemical Identifiers for Bromperidol
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Identifier Value Reference(s)

4-[4-(4-bromophenyl)-4-
IUPAC Name hydroxypiperidin-1-yl]-1-(4- [5]

fluorophenyl)butan-1-one

CAS Number 10457-90-6 [5]
Molecular Formula C21H23BrFNO2 [5]
Molecular Weight 420.32 g/mol [6]
PubChem CID 2448 [5]

C1CN(CCC1(C2=CC=C(C=C2
SMILES )Br)O)CCCC(=0)C3=CC=C(C  [5]
=C3)F

RKLNONIVDFXQRX-
INChl Key [5]
UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for
formulation development and predicting its behavior in biological systems.

Table 2: Physicochemical Properties of Bromperidol
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Property Value Reference(s)
Melting Point 156-158 °C [6]
Boiling Point 215.2 °C (estimated) [6]
logP 3.78-3.83 [7]
Water Solubility 0.00723 mg/mL [7]
Solubility in DMSO > 100 mg/mL [2]
pKa (Strongest Acidic) 13.97 (predicted) [7]

] 8.07 - 8.7 (predicted and
pKa (Strongest Basic) ) [61[7]
experimental)

Pharmacology
Mechanism of Action

The primary mechanism of action of bromperidol is the potent antagonism of dopamine D2
receptors in the mesolimbic and mesocortical pathways of the brain.[3] Overactivity in these
dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such
as hallucinations and delusions.[3] By blocking these receptors, bromperidol reduces
dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[3]

Receptor Binding Profile

While its principal therapeutic effects are mediated through D2 receptor blockade, bromperidol
also exhibits affinity for other neurotransmitter receptors, which may contribute to both its
therapeutic profile and its side effects.

Table 3: Receptor Binding Affinities of Bromperidol
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Receptor Binding Affinity (Ki, nM) Reference(s)
Dopamine D2 0.1 (KD) [8]
Serotonin 5-HT2A Moderate Affinity (qualitative) [9]

) Mild Antagonistic Effects
o1-Adrenergic o [5]
(qualitative)

) ) Mild Antagonistic Effects
Histamine H1 o (5]
(qualitative)

Mild Antagonistic Effects

Muscarinic M1 o [5]
(qualitative)

Note: Quantitative binding affinity data for all receptors is not consistently available in the public
domain. The provided KD for the D2 receptor is from a single study and further validation may

be required.

Pharmacokinetics

The pharmacokinetic profile of bromperidol determines its absorption, distribution,
metabolism, and excretion, which are critical for establishing appropriate dosing regimens.

Table 4: Pharmacokinetic Parameters of Bromperidol
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Parameter Value Reference(s)
Bioavailability (Oral) Well-absorbed (qualitative) [5]
Time to Peak Plasma
) 3.9+£0.9 hours [2]
Concentration (Tmax)
Protein Binding High (qualitative) [10]
] Hepatic, primarily via CYP3A
Metabolism [°]
enzymes
Elimination Half-life (t1/2) 20.4 + 3.7 hours [2]
Elimination Half-life
~21-28 days [71111]
(Decanoate)
Clearance 1.37 £ 0.52 mL/h/kg [2]
Excretion Renal and fecal routes [5]

Bromperidol Decanoate

A long-acting injectable formulation, bromperidol decanoate, is available for maintenance
therapy.[11] This ester prodrug is administered via intramuscular injection, from which
bromperidol is slowly released, providing sustained therapeutic concentrations over several
weeks.[7][11]

Experimental Protocols
Synthesis of Bromperidol

A general synthetic route for butyrophenones like bromperidol involves the alkylation of a
substituted piperidine with a y-halobutyrophenone. A specific, detailed protocol for the
synthesis of bromperidol would typically be proprietary information. However, a general
procedure can be outlined based on standard organic chemistry principles.

Experimental Workflow: General Synthesis of Bromperidol
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General synthetic scheme for bromperidol.

Methodology:

» Alkylation: 4-(4-bromophenyl)piperidin-4-ol is reacted with 4-chloro-1-(4-fluorophenyl)butan-
1-one in the presence of a base (e.g., sodium carbonate or triethylamine) and a suitable
solvent (e.g., acetonitrile or dimethylformamide).

e Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic
substitution.

o Work-up and Purification: After the reaction is complete, the mixture is worked up by
extraction and purified using techniques such as column chromatography or recrystallization
to yield pure bromperidol.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for its target
receptors.[12][13] A competitive radioligand binding assay is a common method used.

Experimental Workflow: Receptor Binding Assay
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Workflow for a competitive radioligand binding assay.

Methodology:

» Preparation of Reagents:

o Prepare cell membranes expressing the dopamine D2 receptor.

o Aradiolabeled ligand, such as [3H]-spiperone, is used as the tracer.

o Prepare a series of dilutions of unlabeled bromperidol.

¢ Incubation:

o Incubate the receptor membranes with a fixed concentration of the radioligand and varying
concentrations of bromperidol.
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o The incubation is typically carried out at room temperature for a specific duration to allow
the binding to reach equilibrium.

o Separation of Bound and Free Ligand:

o The reaction is terminated by rapid filtration through glass fiber filters, which trap the
receptor-bound radioligand.

e Quantification:
o The amount of radioactivity on the filters is quantified using liquid scintillation counting.
o Data Analysis:

o The data is analyzed to determine the ICso value (the concentration of bromperidol that
inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated
from the ICso using the Cheng-Prusoff equation.

Signaling Pathways
Dopamine D2 Receptor Signaling

Bromperidol, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated
by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRS) that couple to
Gai/o proteins.

Dopamine D2 Receptor Signaling Pathway
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Simplified Dopamine D2 receptor signaling cascade.
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Serotonin 5-HT2A Receptor Signaling

Bromperidol's affinity for 5-HT2A receptors suggests it can also modulate serotonergic
signaling. 5-HT2A receptors are GPCRs that couple to Gag/11 proteins.[6]

Serotonin 5-HT2A Receptor Signaling Pathway
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Simplified Serotonin 5-HT2A receptor signaling cascade.
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Conclusion

Bromperidol is a well-established typical antipsychotic with a primary mechanism of action
centered on dopamine D2 receptor antagonism. Its chemical structure and physicochemical
properties are well-defined, and its pharmacokinetic profile allows for both oral and long-acting
injectable formulations. This technical guide provides a foundational understanding of
bromperidol for researchers and drug development professionals, highlighting the key
chemical, pharmacological, and pharmacokinetic characteristics of this important therapeutic
agent. Further research into its nuanced interactions with various receptor subtypes and
signaling pathways will continue to refine our understanding of its therapeutic and adverse
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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